4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol
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Overview
Description
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol is an organic compound characterized by the presence of a chloro-substituted phenol group, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furyl-substituted compound.
Chlorination: The phenol group is chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Pd catalysts, nucleophiles (amines, thiols)
Major Products
Oxidation: Quinones, oxidized phenols
Reduction: Reduced phenols, alcohols
Substitution: Substituted phenols, amines, thiols
Scientific Research Applications
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The furan and pyrazole rings contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(5-formyl-furan-2-yl)-benzoic acid
- 5-furan-2-yl-2H-pyrazole-3-carboxylic acid (4-chloro-benzylidene)-hydrazide
Uniqueness
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both furan and pyrazole rings in the same molecule enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-7,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFZTTDBQHHVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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